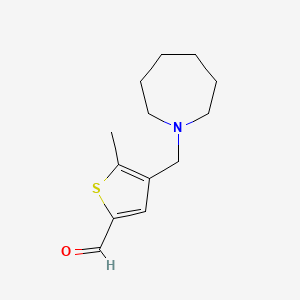
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde, also known as AMTCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of heterocyclic compounds and contains a thiophene ring and an azepane ring. In
Aplicaciones Científicas De Investigación
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been explored as a potential lead compound for the development of new drugs. In pharmacology, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been studied for its potential as a modulator of certain receptors and enzymes. In neuroscience, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been investigated for its potential as a tool for studying the function of certain neurotransmitters.
Mecanismo De Acción
The exact mechanism of action of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is not fully understood. However, it is believed to act as a modulator of certain receptors and enzymes, which may explain its potential pharmacological effects. Studies have suggested that 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde may interact with the dopamine transporter and the sigma-1 receptor, among other targets.
Biochemical and Physiological Effects
Studies have shown that 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde can have a range of biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which may have implications for the treatment of certain neurological disorders. Additionally, it has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde in lab experiments is its well-established synthesis method, which allows for the production of high-quality compound. Additionally, its potential pharmacological effects make it a promising tool for studying certain biological processes. However, one limitation of using 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is its relatively limited scope of applications, which may limit its usefulness in certain research contexts.
Direcciones Futuras
There are several potential future directions for research on 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde. One area of interest is the development of new drugs based on the structure of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde and its potential applications in various scientific fields. Finally, there is a need for more research on the safety and toxicity of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde, particularly in the context of potential drug development.
Métodos De Síntesis
The synthesis of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde involves the reaction of 5-methylthiophene-2-carboxylic acid with azepane and thionyl chloride. The resulting product is then subjected to a series of purification steps to isolate the final compound. This synthesis method has been well-established and has been used in various studies to produce high-quality 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde.
Propiedades
IUPAC Name |
4-(azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-12(8-13(10-15)16-11)9-14-6-4-2-3-5-7-14/h8,10H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPWYPAENGDKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate](/img/structure/B2581249.png)
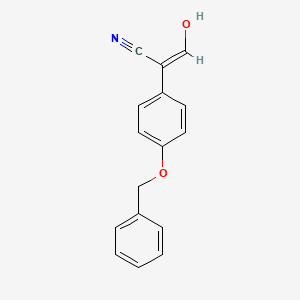
![(E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide](/img/structure/B2581251.png)
![3-[2-(4-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B2581252.png)


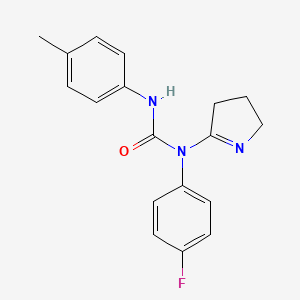
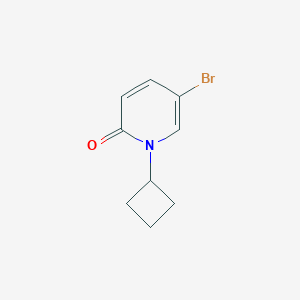

![1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2581263.png)
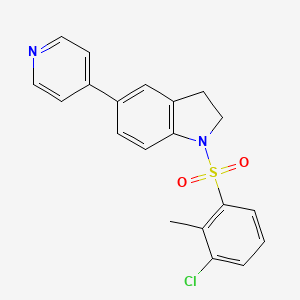

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2581267.png)
![(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2581268.png)